molecular formula C35H37N3O B5214417 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

Cat. No.: B5214417
M. Wt: 515.7 g/mol
InChI Key: QRXDXGBZUDUCJL-UHFFFAOYSA-N
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Description

1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is a complex organic compound that features a piperazine ring, an indole moiety, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the propanol group. Common reagents used in these steps include:

    Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.

    Piperazine introduction: N-alkylation of piperazine with benzyl halides.

    Propanol group addition: Reduction of ketones or aldehydes to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the indole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to receptors: Interaction with specific receptors in the body.

    Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2-phenyl-indol-1-yl)-propan-2-ol
  • 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-pyrrol-1-yl)-propan-2-ol

Uniqueness

1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is unique due to its specific combination of functional groups and structural features, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N3O/c1-27-17-18-33-32(23-27)34(29-13-7-3-8-14-29)35(30-15-9-4-10-16-30)38(33)26-31(39)25-37-21-19-36(20-22-37)24-28-11-5-2-6-12-28/h2-18,23,31,39H,19-22,24-26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXDXGBZUDUCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)CC6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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